molecular formula C10H16N2O3S B2725274 N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]but-2-ynamide CAS No. 2411250-92-3

N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]but-2-ynamide

Cat. No. B2725274
CAS RN: 2411250-92-3
M. Wt: 244.31
InChI Key: LRLXJLYBGLGVLY-UHFFFAOYSA-N
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Description

  • Structure : It contains a thiazolidine ring (a five-membered heterocycle) with a sulfur atom at the first position and a nitrogen atom at the third position .


Synthesis Analysis

  • Green Chemistry : Environmentally friendly methods that minimize waste and use benign reagents .


Molecular Structure Analysis

The compound’s molecular structure consists of a thiazolidine ring attached to a propyl group and a but-2-ynamide moiety. The presence of sulfur in the thiazolidine ring contributes to its pharmacological properties .


Chemical Reactions Analysis

  • Amide Hydrolysis : The amide group can be hydrolyzed under appropriate conditions .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra for characterization .

Safety and Hazards

  • Environmental Impact : Consider its impact on the environment during synthesis and disposal .

Future Directions

  • Multifunctional Derivatives : Design compounds with multiple therapeutic effects .

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-2-5-10(13)11-6-3-7-12-8-4-9-16(12,14)15/h3-4,6-9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLXJLYBGLGVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCN1CCCS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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